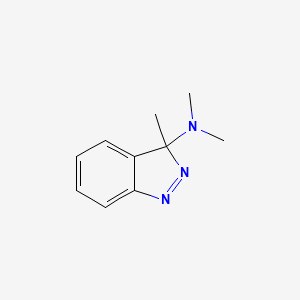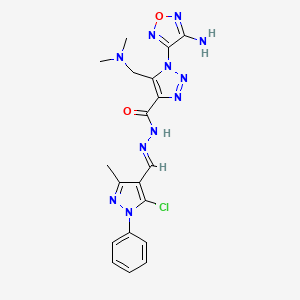
C19H20ClN11O2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C19H20ClN11O2 is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by its intricate structure, which includes multiple nitrogen atoms, a chlorine atom, and an oxygen atom, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C19H20ClN11O2 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Introduction of Chlorine: Chlorine is introduced into the molecule via a substitution reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Addition of Nitrogen Groups: The nitrogen atoms are incorporated through amination reactions, which may involve reagents such as ammonia or amines under controlled conditions.
Final Assembly: The final step involves the coupling of intermediate products to form the complete molecule, often requiring catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of This compound involves scaling up the laboratory synthesis methods to larger reactors. This process requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms are often employed to enhance reproducibility and scalability.
Análisis De Reacciones Químicas
Types of Reactions
C19H20ClN11O2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the molecule can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of This compound
Aplicaciones Científicas De Investigación
C19H20ClN11O2: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mecanismo De Acción
The mechanism by which C19H20ClN11O2 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s multiple nitrogen atoms and chlorine atom play crucial roles in its binding affinity and specificity, influencing its biological activity.
Comparación Con Compuestos Similares
C19H20ClN11O2: can be compared with other similar compounds, such as:
C18H19ClN10O2: Similar structure but with one less nitrogen atom, leading to different chemical and biological properties.
C19H20BrN11O2: Bromine substituted analog, which may exhibit different reactivity and biological activity due to the presence of bromine instead of chlorine.
The uniqueness of This compound
Propiedades
Fórmula molecular |
C19H20ClN11O2 |
|---|---|
Peso molecular |
469.9 g/mol |
Nombre IUPAC |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-5-[(dimethylamino)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C19H20ClN11O2/c1-11-13(16(20)30(25-11)12-7-5-4-6-8-12)9-22-24-19(32)15-14(10-29(2)3)31(28-23-15)18-17(21)26-33-27-18/h4-9H,10H2,1-3H3,(H2,21,26)(H,24,32)/b22-9+ |
Clave InChI |
ADDSFOIMAQDBNU-LSFURLLWSA-N |
SMILES isomérico |
CC1=NN(C(=C1/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)CN(C)C)Cl)C4=CC=CC=C4 |
SMILES canónico |
CC1=NN(C(=C1C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)CN(C)C)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol](/img/structure/B12630960.png)
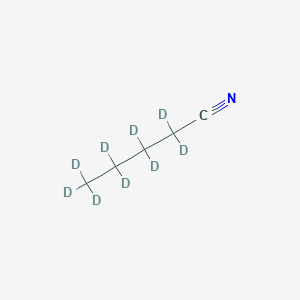
![(1-Benzofuran-5-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12630975.png)
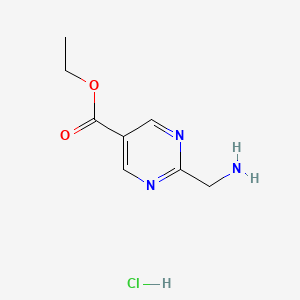
![N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B12630988.png)
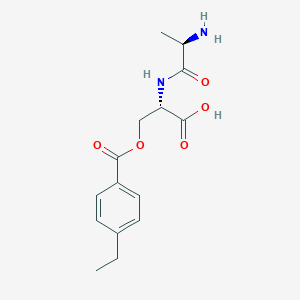
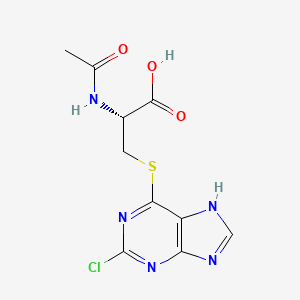
![Decyltris[(propan-2-yl)oxy]silane](/img/structure/B12631002.png)
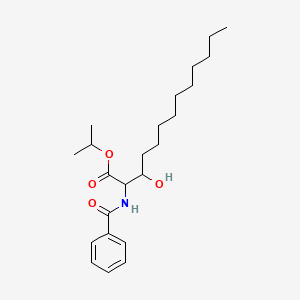
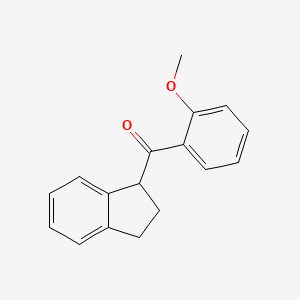
silane](/img/structure/B12631019.png)

